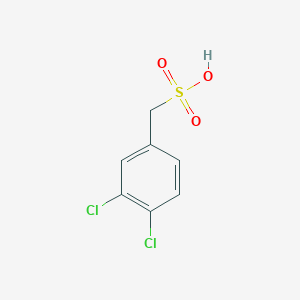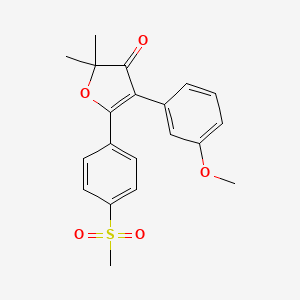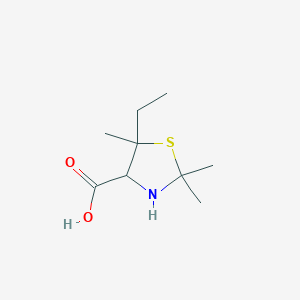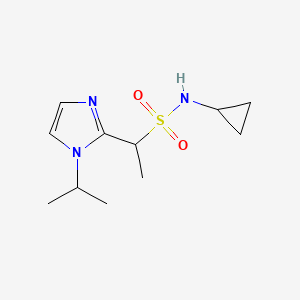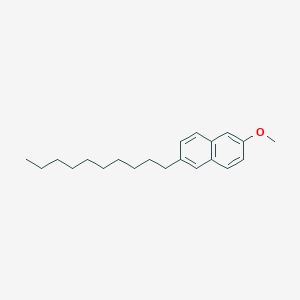![molecular formula C10H11NO4 B13966788 (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate is a complex organic compound featuring a unique structure that combines elements of dioxin and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the dioxin ring, followed by the introduction of the pyridine moiety. The final step involves the acetylation of the methyl group attached to the pyridine ring. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
化学反应分析
Types of Reactions
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or halide.
科学研究应用
Chemistry
In chemistry, (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the function of various biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating various diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
作用机制
The mechanism of action of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl chloride
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl bromide
- (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl ether
Uniqueness
What sets (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate apart from similar compounds is its acetyl group. This functional group can significantly influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
属性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethyl acetate |
InChI |
InChI=1S/C10H11NO4/c1-7(12)15-6-8-2-3-9-10(11-8)14-5-4-13-9/h2-3H,4-6H2,1H3 |
InChI 键 |
QVEGRVAJJUIPFE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=NC2=C(C=C1)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



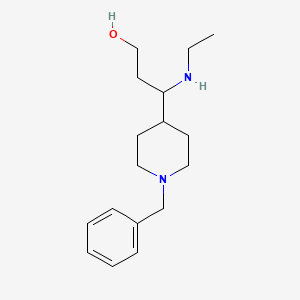
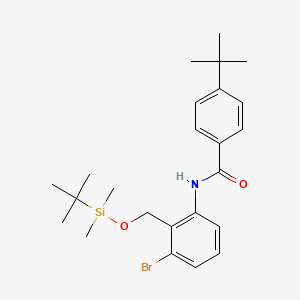
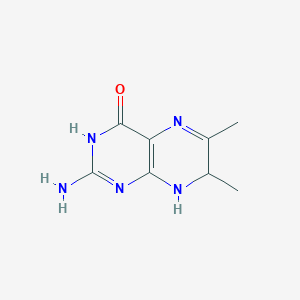
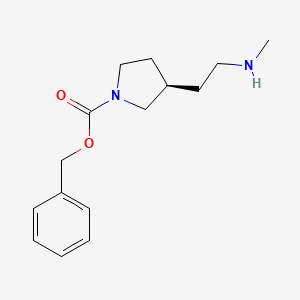
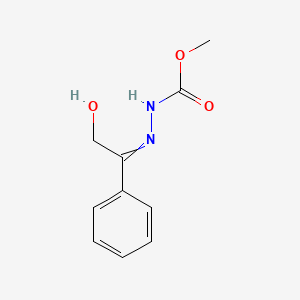
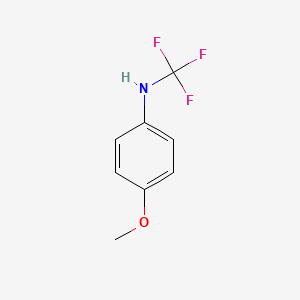
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)

